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Compound of Interest

Compound Name: 1-Chlorotetradecane

Cat. No.: B127486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Chlorotetradecane, also known as myristyl chloride, is a versatile lipophilic building block in

organic synthesis. Its 14-carbon alkyl chain and reactive terminal chloride group make it an

ideal starting material for introducing long alkyl chains into a variety of molecular scaffolds. This

property is particularly valuable in the synthesis of surfactants, active pharmaceutical

ingredients (APIs), and other specialty chemicals where lipophilicity and amphiphilicity are

crucial for function. This document provides detailed application notes and experimental

protocols for several key synthetic transformations utilizing 1-chlorotetradecane.

Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-chlorotetradecane is provided in

the table below.
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Property Value Reference

CAS Number 2425-54-9 [1]

Molecular Formula C₁₄H₂₉Cl [1]

Molecular Weight 232.83 g/mol [1]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 292.9 °C at 760 mmHg [1]

Melting Point -3 °C [1]

Density ~0.86 g/cm³ [1]

Solubility
Insoluble in water; soluble in

common organic solvents.
[1]

Applications in Organic Synthesis
1-Chlorotetradecane serves as a key intermediate in a range of chemical reactions, primarily

through nucleophilic substitution at the terminal carbon atom.

Synthesis of Quaternary Ammonium Compounds
(Quats)
Quaternary ammonium compounds derived from 1-chlorotetradecane are widely used as

cationic surfactants, phase-transfer catalysts, and antimicrobial agents.[2] The long tetradecyl

chain imparts surface-active properties to the molecule.

This protocol is adapted from the synthesis of the analogous dodecyltrimethylammonium

chloride.

Reaction Scheme:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.chemguide.co.uk/mechanisms/elsub/fcalkyl.html
https://www.chemguide.co.uk/mechanisms/elsub/fcalkyl.html
https://www.chemguide.co.uk/mechanisms/elsub/fcalkyl.html
https://www.chemguide.co.uk/mechanisms/elsub/fcalkyl.html
https://www.chemguide.co.uk/mechanisms/elsub/fcalkyl.html
https://www.chemguide.co.uk/mechanisms/elsub/fcalkyl.html
https://www.chemguide.co.uk/mechanisms/elsub/fcalkyl.html
https://www.chemguide.co.uk/mechanisms/elsub/fcalkyl.html
https://www.benchchem.com/product/b127486?utm_src=pdf-body
https://www.benchchem.com/product/b127486?utm_src=pdf-body
https://byjus.com/chemistry/williamson-ether-synthesis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Product1-Chlorotetradecane

Tetradecyltrimethylammonium
chloride

+ (CH₃)₃N
Acetonitrile, 90-95°C, 6-8h

Trimethylamine

Click to download full resolution via product page

Caption: Synthesis of Tetradecyltrimethylammonium Chloride.

Materials:

1-Chlorotetradecane (1.0 mol)

Trimethylamine (gas, 1.2 mol)

Acetonitrile (solvent)

Anhydrous ether (for washing)

Autoclave

Procedure:

In a low-temperature state, introduce 1.2 mol of gasified trimethylamine into acetonitrile.

Transfer the solution to a 2 L autoclave.

Add 1.0 mol of 1-chlorotetradecane to the autoclave and seal it quickly.

Stir the mixture and heat to 90-95 °C for 6-8 hours, maintaining a pressure of 0.3-0.5 MPa.

After the reaction, cool the autoclave to room temperature.
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Collect the crude product and centrifuge to separate the solid.

Wash the solid product three times with anhydrous ether.

Dry the product under vacuum to yield a white solid.

Quantitative Data:

Reactant Product Solvent
Temperatur
e (°C)

Time (h) Yield (%)

1-

Chlorotetrade

cane

Tetradecyltri

methylammo

nium chloride

Acetonitrile 90-95 6-8 ~94

This protocol utilizes a two-step, one-pot microwave-assisted synthesis.

Reaction Scheme:

Step 1 Reactants

Intermediate

Step 2 Reactant

Product

1-Chlorotetradecane

N,N-Dimethyltetradecylamine

+ (CH₃)₂NH
Microwave, 125°C, 2 min

Dimethylamine N-Tetradecyl-N,N-dimethyl-
N-benzylammonium chloride

+ C₆H₅CH₂Cl
Microwave, 90°C, 2 min

Benzyl chloride

Click to download full resolution via product page

Caption: Two-step synthesis of a benzyl-substituted quaternary ammonium salt.

Materials:
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1-Chlorotetradecane (1.0 mol)

Aqueous dimethylamine solution (2.0 mol)

Benzyl chloride (1.5 mol)

Microwave synthesizer

Quartz reaction tube

Separatory funnel

Rotary evaporator

Procedure:

Step 1: In a quartz reaction tube, combine 1.0 mol of 1-chlorotetradecane and 2.0 mol of

aqueous dimethylamine solution.

Place the tube in a microwave synthesizer and irradiate at 125 °C for 2 minutes.

After cooling, transfer the mixture to a separatory funnel and separate the upper organic

layer.

Purify the organic layer by rotary evaporation under reduced pressure to obtain N,N-

dimethyltetradecylamine.

Step 2: To the purified N,N-dimethyltetradecylamine, add 1.5 mol of benzyl chloride.

Irradiate the mixture in the microwave synthesizer at 90 °C for 2 minutes.

The resulting product is N-tetradecyl-N,N-dimethyl-N-benzylammonium chloride.

Quantitative Data:
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Reactant Product
Temperature
(°C)

Time (min) Yield (%)

1-

Chlorotetradecan

e

N-Tetradecyl-

N,N-dimethyl-N-

benzylammoniu

m chloride

125 (Step 1), 90

(Step 2)
2 + 2 90.12

Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers via an SN2 reaction

between an alkyl halide and an alkoxide. 1-Chlorotetradecane, as a primary alkyl halide, is an

excellent substrate for this reaction.

Reaction Scheme:

Reactants

Product1-Chlorotetradecane

Ethyl tetradecyl ether

+ CH₃CH₂ONa
Ethanol, Reflux

Sodium ethoxide

Click to download full resolution via product page

Caption: Williamson ether synthesis of ethyl tetradecyl ether.

Materials:

1-Chlorotetradecane (1.0 eq)

Sodium ethoxide (1.1 eq)

Anhydrous ethanol (solvent)
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Reflux apparatus

Procedure:

Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a

reflux condenser.

Add 1-chlorotetradecane to the solution.

Heat the mixture to reflux and maintain for 4-6 hours.

Monitor the reaction progress by TLC.

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

Partition the residue between water and diethyl ether.

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the organic layer to obtain the crude product.

Purify by vacuum distillation.

Quantitative Data (Expected):

Reactant Product Solvent
Temperatur
e

Time (h) Yield (%)

1-

Chlorotetrade

cane

Ethyl

tetradecyl

ether

Ethanol Reflux 4-6 80-90

Grignard Reaction
1-Chlorotetradecane can be converted to its corresponding Grignard reagent,

tetradecylmagnesium chloride, which is a potent nucleophile for the formation of new carbon-

carbon bonds.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b127486?utm_src=pdf-body
https://www.benchchem.com/product/b127486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Workflow:

Step 1: Grignard Reagent Formation

Step 2: Reaction with Electrophile

Step 3: Workup and Purification

1-Chlorotetradecane + Mg turnings in dry THF

Initiate with I₂ crystal

Reflux to form Tetradecylmagnesium chloride

Cool Grignard reagent to 0°C

Add Benzaldehyde in dry THF dropwise

Warm to RT and stir

Quench with aq. NH₄Cl

Extract with diethyl ether

Dry, concentrate, and purify

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 1-phenylpentadecan-1-ol.

Materials:

1-Chlorotetradecane (1.0 eq)

Magnesium turnings (1.2 eq)

Anhydrous tetrahydrofuran (THF)

Iodine crystal (catalytic)

Benzaldehyde (1.0 eq)

Saturated aqueous ammonium chloride

Diethyl ether

Procedure:

Grignard Reagent Formation:

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium

turnings.

Add a small crystal of iodine and a solution of 1-chlorotetradecane in anhydrous THF.

Initiate the reaction by gentle heating if necessary.

Once initiated, add the remaining 1-chlorotetradecane solution dropwise to maintain a

gentle reflux.

After the addition is complete, continue refluxing for 1-2 hours.

Reaction with Benzaldehyde:

Cool the Grignard reagent solution to 0 °C.

Add a solution of benzaldehyde in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Workup:

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous

ammonium chloride.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter, concentrate, and purify the product by column chromatography.

Quantitative Data (Expected):

Reactant Product Solvent
Temperatur
e

Time (h) Yield (%)

1-

Chlorotetrade

cane

1-

Phenylpentad

ecan-1-ol

THF
Reflux, then

RT
3-5 70-85

Friedel-Crafts Alkylation
This reaction allows for the attachment of the tetradecyl group to an aromatic ring, a common

structural motif in various industrial chemicals.

Reaction Scheme:
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Reactants

Product1-Chlorotetradecane

Tetradecylbenzene

+ Benzene
AlCl₃, 0°C to RT

Benzene

Click to download full resolution via product page

Caption: Friedel-Crafts alkylation of benzene with 1-chlorotetradecane.

Materials:

1-Chlorotetradecane (1.0 eq)

Benzene (solvent and reactant)

Anhydrous aluminum chloride (AlCl₃, 1.1 eq)

Ice bath

Hydrochloric acid (dilute, for workup)

Procedure:

In a three-necked flask equipped with a stirrer and a dropping funnel, add benzene and cool

to 0 °C in an ice bath.

Slowly add anhydrous aluminum chloride to the stirred benzene.

Add 1-chlorotetradecane dropwise to the mixture, maintaining the temperature at 0-5 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-

4 hours.
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Pour the reaction mixture slowly onto crushed ice and add dilute hydrochloric acid.

Separate the organic layer, wash with water and brine, and dry over anhydrous calcium

chloride.

Filter and remove the excess benzene by distillation.

Purify the product by vacuum distillation.

Quantitative Data (Expected):

Reactant Product Catalyst
Temperatur
e

Time (h) Yield (%)

1-

Chlorotetrade

cane

Tetradecylbe

nzene
AlCl₃ 0 °C to RT 2-4 60-75

Nucleophilic Substitution with Thiocyanate
This reaction provides a straightforward route to alkyl thiocyanates, which are valuable

intermediates in the synthesis of various sulfur-containing compounds.

Reaction Scheme:

Reactants

Product1-Chlorotetradecane

Tetradecyl thiocyanate

+ KSCN
Acetone, Reflux

Potassium thiocyanate

Click to download full resolution via product page
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Caption: Synthesis of tetradecyl thiocyanate.

Materials:

1-Chlorotetradecane (1.0 eq)

Potassium thiocyanate (1.2 eq)

Anhydrous acetone (solvent)

Reflux apparatus

Procedure:

To a solution of 1-chlorotetradecane in anhydrous acetone, add potassium thiocyanate.

Heat the mixture under reflux until the reaction is complete (monitor by TLC).

Cool the reaction mixture to room temperature and filter off the precipitated potassium

chloride.

Wash the solid with a small amount of acetone.

Combine the filtrate and washings and remove the acetone under reduced pressure.

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to

obtain the crude product.

Purify by vacuum distillation if necessary.

Quantitative Data (Expected):
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Reactant Product Solvent
Temperatur
e

Time (h) Yield (%)

1-

Chlorotetrade

cane

Tetradecyl

thiocyanate
Acetone Reflux 6-12 85-95

Conclusion
1-Chlorotetradecane is a valuable and versatile building block in organic synthesis. Its ability

to introduce a long, lipophilic alkyl chain makes it a key intermediate in the production of

surfactants, and its reactivity allows for its incorporation into a wide range of molecular

architectures relevant to the pharmaceutical and specialty chemical industries. The protocols

provided herein offer a practical guide for the utilization of 1-chlorotetradecane in several

fundamental synthetic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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